molecular formula C15H13IO3 B4190805 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde

4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No. B4190805
M. Wt: 368.17 g/mol
InChI Key: SIVANJGXTDEUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde, also known as IBOMA, is a chemical compound used in scientific research for various applications. IBOMA is a derivative of benzaldehyde and is commonly used as a building block for the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde is not well understood. However, it is believed that 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde may act as an inhibitor of certain enzymes, thereby affecting biochemical processes in the body.
Biochemical and Physiological Effects:
4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde in lab experiments is its versatility as a building block for the synthesis of other organic compounds. However, 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde is also known to be toxic and may pose a risk to researchers if not handled properly.

Future Directions

There are many potential future directions for research involving 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde. For example, 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde could be used to develop new drugs for the treatment of cancer or other diseases. Additionally, 4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde could be used to study the mechanisms of action of certain enzymes and biochemical processes in the body.

Scientific Research Applications

4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde has been widely used in scientific research for various applications, including the synthesis of organic compounds, the development of new drugs, and the study of biochemical and physiological processes.

properties

IUPAC Name

4-[(3-iodophenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVANJGXTDEUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Iodobenzyl)oxy]-3-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.